molecular formula C7H6F2O2S B13159072 (3-Fluorophenyl)methanesulfonyl fluoride

(3-Fluorophenyl)methanesulfonyl fluoride

Cat. No.: B13159072
M. Wt: 192.19 g/mol
InChI Key: RSKBPBXZHYADSS-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)methanesulfonyl fluoride (3-F-PMSF) is a sulfonyl fluoride-based covalent inhibitor primarily utilized in chemical biology and proteomics research for its activity against serine hydrolases. Its mechanism involves the specific and irreversible sulfonylation of the active-site serine residue in this enzyme superfamily, which includes proteases, lipases, and esterases [https://pubs.acs.org/doi/10.1021/acschembio.0c00196]. This compound serves as a versatile core structure for developing Activity-Based Probes (ABPs) used to profile enzyme activity in complex proteomes, rather than mere abundance, enabling target engagement studies and inhibitor discovery [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8391841/]. The 3-fluorophenyl moiety can enhance membrane permeability and influence selectivity, making it a valuable scaffold for creating inhibitors and probes aimed at specific serine hydrolase targets implicated in various disease pathways. Researchers employ this chemical tool to investigate neurological disorders and cancer, where serine hydrolase activity is often dysregulated, providing critical insights for drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6F2O2S

Molecular Weight

192.19 g/mol

IUPAC Name

(3-fluorophenyl)methanesulfonyl fluoride

InChI

InChI=1S/C7H6F2O2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2

InChI Key

RSKBPBXZHYADSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CS(=O)(=O)F

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Fluorophenyl Methanesulfonyl Fluoride

Electrophilic Reactivity of the Sulfonyl Fluoride (B91410) Group in (3-Fluorophenyl)methanesulfonyl Fluoride

The sulfonyl fluoride group (–SO₂F) is the primary site of electrophilic reactivity in this compound. The sulfur atom is in a high oxidation state (+6) and is bonded to three highly electronegative atoms: two oxygen atoms and one fluorine atom. This arrangement results in a significant partial positive charge on the sulfur atom, making it a strong electrophilic center susceptible to attack by a wide range of nucleophiles.

This inherent reactivity is the foundation of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click chemistry reactions that utilize the robust yet selectively reactive nature of the S(VI)–F bond. acs.orgnih.gov Unlike other sulfonyl halides, such as sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis and are more thermally robust, yet can be controllably activated for reaction. nih.gov

The reactivity of the sulfonyl fluoride group in this compound is modulated by the electronic properties of the 3-fluorophenylmethyl substituent. The fluorine atom on the phenyl ring is an electron-withdrawing group, which can slightly increase the electrophilicity of the sulfur center compared to an unsubstituted phenyl ring, potentially enhancing its reaction rate with nucleophiles. rsc.org The reactivity of sulfonyl fluorides can be predictably modulated by the electronic properties of the aryl substituent. rsc.org

Nucleophilic Reactivity and Substitution Patterns in this compound

The primary mode of reaction for this compound involves nucleophilic substitution at the electrophilic sulfur atom. This process, central to SuFEx chemistry, involves the displacement of the fluoride ion by a nucleophile, forming a new bond between the sulfur and the nucleophilic atom. nih.gov

This compound is expected to react with stabilized carbon nucleophiles (pronucleophiles) to form new carbon-sulfur bonds, yielding sulfones. This transformation typically requires the use of a strong base to deprotonate the carbon pronucleophile, generating a carbanion that can then attack the electrophilic sulfur center. A general method has been developed for the coupling of aryl sulfonyl fluorides with various carbon pronucleophiles, including esters, amides, and nitriles, using lithium hexamethyldisilazide (LiHMDS) as the base. researchgate.net This approach is applicable for creating diverse libraries of aryl alkyl sulfones. researchgate.net While specific data for this compound is not available, the reactivity of phenylsulfonyl fluoride with diethyl methylphosphonate (B1257008) in the presence of LiHMDS to form a sulfonylphosphonate has been reported, demonstrating the feasibility of this reaction type. reddit.com

Table 1: Representative Conditions for SuFEx Reactions with Carbon Pronucleophiles Note: This table is based on general methods for aryl sulfonyl fluorides, as specific examples for this compound are not documented in the cited literature.

PronucleophileBaseSolventGeneral Product Type
Alkyl EstersLiHMDSDME/THFα-Sulfonyl Esters
Alkyl AmidesLiHMDSDME/THFα-Sulfonyl Amides
Alkyl NitrilesLiHMDSDME/THFα-Sulfonyl Nitriles
Alkyl HeteroarenesLiHMDSDME/THFHeteroarylmethyl Sulfones

Reactions with heteroatom nucleophiles are the most well-established transformations for sulfonyl fluorides. This compound readily participates in SuFEx reactions with nitrogen, oxygen, and sulfur nucleophiles to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Nitrogen Nucleophiles: Primary and secondary amines are excellent nucleophiles for SuFEx reactions, yielding stable sulfonamides. These reactions can be promoted by bases or, in some cases, Lewis acids like calcium triflimide (Ca(NTf₂)₂) in combination with a base such as DABCO (1,4-diazabicyclo[2.2.2]octane). nih.govchemrxiv.org This method has proven effective for a wide range of amines and sulfonyl fluorides, often proceeding rapidly at room temperature. chemrxiv.org Sulfonyl fluorides are known to react with the lysine (B10760008) side chain in proteins. acs.orgrsc.org

Oxygen Nucleophiles: Alcohols and phenols react with sulfonyl fluorides to generate sulfonate esters. This reaction often requires activation with a base to deprotonate the hydroxyl group, increasing its nucleophilicity. The reaction of arylsulfonyl fluorides with the tyrosine amino acid side chain to form stable adducts is a key example of this reactivity in a biological context. acs.orgrsc.org

Sulfur Nucleophiles: Thiols can react with sulfonyl fluorides, but the resulting thiosulfonate adducts can be unstable. Studies have shown that while sulfonyl fluorides react rapidly with cysteine residues, the resulting covalent adducts are often not stable, limiting their use for durable modification of cysteine-containing proteins. acs.orgrsc.org

Table 2: Reactivity of Aryl Sulfonyl Fluorides with Nucleophilic Amino Acid Side Chains This table summarizes general reactivity patterns relevant to the functional groups in this compound.

Nucleophile (Amino Acid)Nucleophilic AtomProduct TypeAdduct Stability
LysineNitrogen (ε-NH₂)SulfonamideStable acs.orgrsc.org
TyrosineOxygen (-OH)Sulfonate EsterStable acs.orgrsc.org
CysteineSulfur (-SH)ThiosulfonateUnstable acs.orgrsc.org

Radical Reactions Involving this compound

The involvement of benzylsulfonyl fluorides like this compound in radical reactions is not a well-documented area of their chemistry. Most literature on radical fluorination focuses on reagents that act as fluorine atom transfer agents to carbon-centered radicals. acs.org Similarly, radical reactions involving sulfonyl groups often feature the generation of sulfonyl radicals from precursors like sulfonyl chlorides or via the fragmentation of allylsulfonyl compounds. nih.govrsc.org

While methods exist for the synthesis of phenylmethanesulfonyl fluoride (PMSF) derivatives via radical C-H functionalization, these describe the formation of the molecule rather than its subsequent radical reactivity. acs.org Research into the homolytic cleavage of the C–S or S–F bonds in compounds such as this compound to generate sulfonyl or other radicals appears to be an underexplored field.

Transition Metal-Mediated Transformations of this compound

The direct participation of the methanesulfonyl fluoride moiety of this compound in transition metal-catalyzed cross-coupling reactions is not a commonly reported transformation. While transition metal catalysis is extensively used for the cross-coupling of aryl fluorides, these reactions typically involve the activation of a C(sp²)–F bond on the aromatic ring, a bond not present on the sulfonyl group. ciac.jl.cnrsc.org

The sulfonyl fluoride group is generally stable and often tolerated in various transition-metal-catalyzed reactions that occur at other sites of a molecule. nih.gov Its high bond strength and kinetic stability make it a challenging substrate for direct catalytic activation compared to other sulfonyl derivatives like sulfonyl chlorides or aryl triflates. Consequently, the literature lacks significant examples of transition metal-mediated transformations where the –SO₂F group of a benzylsulfonyl fluoride acts as a coupling partner.

Mechanistic Pathways of Key Reactions Involving this compound

The primary mechanistic pathway for the reactions of this compound with nucleophiles is a nucleophilic substitution at the sulfur center.

For reactions with heteroatom (N, O) and carbon nucleophiles, the mechanism is generally considered to be an Sₙ2-type process at the sulfur atom. nih.gov The reaction proceeds through a trigonal bipyramidal transition state or intermediate. researchgate.net

Activation of Nucleophile: For neutral nucleophiles like amines or alcohols, a base is often required. The base deprotonates the nucleophile (e.g., R-NH₂ to R-NH⁻), significantly increasing its nucleophilicity. Computational studies on the reaction of methanesulfonyl fluoride with methylamine (B109427) have shown that a complementary base is crucial for lowering the reaction barrier. nih.gov For carbon pronucleophiles, a strong, non-nucleophilic base like LiHMDS is used to generate the reactive carbanion. researchgate.net

Nucleophilic Attack: The activated nucleophile attacks the electrophilic sulfur atom of the sulfonyl fluoride. This leads to the formation of a transient trigonal bipyramidal intermediate where the incoming nucleophile and the outgoing fluoride ion occupy the axial positions. researchgate.net

In Lewis acid-catalyzed variants, such as the Ca(NTf₂)₂/DABCO system for reactions with amines, the proposed mechanism involves the coordination of the Lewis acid to the sulfonyl oxygens. This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to attack by the amine, which is activated by the base (DABCO). chemrxiv.org

Kinetic Studies of this compound Reactivity

Kinetic investigations, particularly solvolysis and nucleophilic substitution reactions, are fundamental to understanding the reactivity of sulfonyl fluorides. For aryl sulfonyl halides, the rate of reaction is highly sensitive to the electronic properties of substituents on the aromatic ring.

The hydrolysis of substituted benzenesulfonyl chlorides, a closely related class of compounds, has been shown to follow a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur center. rsc.org The reaction rates are often correlated using the Hammett equation, which relates the reaction rate to the electronic properties of the substituents. wikipedia.orglibretexts.org For the hydrolysis of substituted benzenesulfonyl chlorides in aqueous dioxane, a positive ρ (rho) value is typically observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. nih.gov

Given that the 3-fluoro substituent in this compound is moderately electron-withdrawing due to its inductive effect, it is anticipated to enhance the reactivity of the compound towards nucleophiles compared to the unsubstituted phenylmethanesulfonyl fluoride. The precise impact on the rate constant would depend on the specific nucleophile and solvent system.

An illustrative data table, based on general trends observed for related compounds, is presented below to conceptualize the expected kinetic behavior.

Table 1: Illustrative Pseudo-First-Order Rate Constants (kobs) for the Hydrolysis of Substituted Phenylmethanesulfonyl Fluorides in a Protic Solvent at 25°C

Substituent (X) in X-C₆H₄CH₂SO₂FHammett Constant (σ)Expected Relative kobs
4-Methoxy-0.27Slower
4-Methyl-0.17Slower
Hydrogen0.00Reference
3-Fluoro +0.34 Faster
4-Nitro+0.78Much Faster

Note: This table is illustrative and intended to demonstrate the expected trend based on the electronic effect of the substituent. Actual rate constants would require experimental determination.

The data in this hypothetical table underscores the principle that electron-withdrawing groups, such as the 3-fluoro group, are expected to increase the rate of nucleophilic attack at the sulfonyl sulfur.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluorophenyl Methanesulfonyl Fluoride

X-ray Crystallography for Solid-State Structural Determination of (3-Fluorophenyl)methanesulfonyl Fluoride (B91410) and its Derivatives

As of the latest available data, a definitive single-crystal X-ray diffraction study for the specific compound (3-Fluorophenyl)methanesulfonyl fluoride has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its solid-state structure, including unit cell parameters, space group, and precise intramolecular geometries, are not available.

However, valuable insights into the likely solid-state conformation and packing of this compound can be inferred from the crystallographic analysis of the closely related parent compound, phenylmethanesulfonyl fluoride (PMSF), and other fluorinated sulfonyl derivatives. X-ray crystallography provides the most unambiguous method for determining the three-dimensional arrangement of atoms in a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions.

In a study of phenylmethanesulfonyl fluoride covalently bound to human chymase, the inhibitor's phenyl moiety was observed at the top of the major specificity pocket of the enzyme. The sulfonyl group is covalently linked to the serine residue of the enzyme. This illustrates the geometry that the phenylmethanesulfonyl group adopts when interacting with a biological target. While this represents a complexed state, it provides foundational data on the conformational preferences of the core structure.

For comparative purposes, the crystallographic data for other fluorinated organic compounds reveal common structural motifs. For instance, the analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, a fluorinated chalcone (B49325) derivative, showed a planar 4-fluorophenyl ring. In the absence of direct data for this compound, these related structures serve as important reference points for predicting its solid-state behavior.

Computational Chemistry Approaches for 3 Fluorophenyl Methanesulfonyl Fluoride

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and optimizing the molecular geometry of "(3-Fluorophenyl)methanesulfonyl fluoride". DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G, can provide detailed insights into the molecule's fundamental properties. These calculations allow for the determination of key geometric parameters, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation on the potential energy surface.

The electronic structure can be elucidated through the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, DFT can be used to compute Mulliken and Natural Bond Orbital (NBO) charges, which describe the electron distribution across the atoms and provide insights into the molecule's polarity and reactive sites. The calculated electrostatic potential surface maps can visually represent the electron-rich and electron-deficient regions of the molecule.

Ab Initio Methods for High-Level Quantum Chemical Analysis

For a more rigorous and high-level quantum chemical analysis of "this compound", ab initio methods are employed. Unlike DFT, which relies on approximations of the exchange-correlation functional, ab initio methods are derived directly from first principles without empirical parameters. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) can provide highly accurate results, though at a greater computational cost.

These high-level calculations are particularly useful for obtaining precise energetic information and for validating the results from less computationally expensive methods like DFT. They can be used to accurately determine properties such as the total electronic energy, ionization potential, and electron affinity. For a molecule like "this compound", ab initio methods can offer a deeper understanding of the subtle electronic effects introduced by the fluorine substituents on both the phenyl ring and the sulfonyl fluoride (B91410) group.

Investigation of Conformational Preferences and Energetics of this compound

The rotational freedom around the C-S bond in "this compound" allows for the existence of different conformers. Computational methods are essential for investigating the conformational preferences and the relative energetics of these conformers. By performing a systematic scan of the potential energy surface as a function of the relevant dihedral angles, the various stable conformers (local minima) and the transition states connecting them can be identified.

The relative energies of these conformers can be calculated with high accuracy using both DFT and ab initio methods. This analysis reveals the most stable conformation of the molecule under isolated, gas-phase conditions. The energy barriers to rotation between different conformers can also be determined, providing information about the molecule's flexibility. Understanding the conformational landscape is crucial as different conformers can exhibit distinct chemical and physical properties.

Computational Modeling of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving "this compound". By modeling potential reaction pathways, it is possible to identify the transition states and intermediates that govern the transformation. DFT is a commonly used method for this purpose due to its balance of accuracy and computational efficiency.

For a given reaction, the geometries of the reactants, products, and any intermediates are optimized. Transition state searches are then performed to locate the saddle point on the potential energy surface that connects the reactants and products. The intrinsic reaction coordinate (IRC) is then calculated to confirm that the identified transition state correctly links the desired minima. The activation energy of the reaction can be determined from the energy difference between the reactants and the transition state. This information is invaluable for understanding the kinetics and feasibility of a particular chemical transformation.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of "this compound", which can aid in its experimental characterization. The vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the infrared (IR) and Raman active modes of the molecule. The computed vibrational spectra can be compared with experimental data to confirm the molecular structure.

Synthetic Applications of 3 Fluorophenyl Methanesulfonyl Fluoride As a Reagent and Building Block

(3-Fluorophenyl)methanesulfonyl Fluoride (B91410) in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, valued for its efficiency and the reliability of the covalent bonds it forms. researchgate.net The core of SuFEx chemistry is the reaction of a highly stable S(VI)-F bond with a nucleophile, creating a new S(VI)-nucleophile linkage. nih.gov Sulfonyl fluorides (R-SO₂F) are cornerstone electrophiles in this process due to their remarkable stability under many chemical conditions, yet potent reactivity toward nucleophiles when activated. nih.govnih.gov

(3-Fluorophenyl)methanesulfonyl fluoride, as an aliphatic sulfonyl fluoride, is an excellent candidate for SuFEx reactions. enamine.netenamine.net Unlike aromatic sulfonyl fluorides, which often require base catalysis for activation, aliphatic sulfonyl fluorides exhibit moderate reactivity that is well-suited for biological applications and the synthesis of complex molecules. nih.govenamine.net The (3-fluorophenyl)methyl group provides a structural motif that can be incorporated into larger molecules to introduce fluorine, an element known to enhance pharmacokinetic and physicochemical properties in drug candidates.

In a typical SuFEx reaction, this compound can act as a "connective hub," linking various molecular fragments. It can react with a range of nucleophiles, including phenols, amines, and thiols, to form stable sulfonate esters, sulfonamides, and thiosulfonates, respectively. This versatility allows for the modular assembly of complex structures from simpler, readily available building blocks.

Table 1: Potential SuFEx Reactions with this compound

Nucleophile Product Class Potential Application
Phenols (Ar-OH) Sulfonate Esters Pro-drugs, Linkers in Bioconjugation
Amines (R-NH₂) Sulfonamides Bioactive Molecules, Polymer Science
Silyl Ethers (R-OSiMe₃) Sulfonate Esters Controlled Organic Synthesis

Utilization of this compound as a Sulfonylating Agent in Organic Transformations

The sulfonyl group is a key functional group in a vast number of pharmaceuticals and agrochemicals. This compound serves as an effective sulfonylating agent, transferring the (3-fluorophenyl)methanesulfonyl moiety to various nucleophilic substrates. Its reactivity is often more selective than that of the corresponding sulfonyl chloride, which can be prone to hydrolysis and side reactions.

The reaction of sulfonyl fluorides with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. Similarly, their reaction with alcohols or phenols yields sulfonic esters. These reactions are central to the construction of molecules with diverse biological activities. This compound can be employed to synthesize a library of sulfonamides and sulfonic esters containing the 3-fluorophenyl motif.

The synthesis typically proceeds under basic conditions or with specific activators to enhance the electrophilicity of the sulfur atom. The resulting N-((3-fluorophenyl)methyl)sulfonamides and (3-fluorophenyl)methanesulfonic acid esters are valuable scaffolds in drug discovery. For instance, the sulfonamide linkage is a well-established bioisostere for other functional groups and is present in numerous approved drugs.

General Reaction Scheme for Sulfonamide Synthesis:

R¹R²NH + F-SO₂-CH₂(C₆H₄F) → R¹R²N-SO₂-CH₂(C₆H₄F) + HF

Table 2: Representative Sulfonamides and Sulfonic Esters Derived from this compound

Reactant Product Product Name
Aniline C₆H₅NHSO₂CH₂C₆H₄F N-phenyl-(3-fluorophenyl)methanesulfonamide
Piperidine C₅H₁₀NSO₂CH₂C₆H₄F 1-((3-Fluorophenyl)methylsulfonyl)piperidine
Phenol (B47542) C₆H₅OSO₂CH₂C₆H₄F Phenyl (3-fluorophenyl)methanesulfonate

While the primary use of sulfonyl halides is in reactions with heteroatom nucleophiles, they can also participate in reactions to form sulfones (R-SO₂-R'). The formation of a C-S bond from a sulfonyl fluoride typically requires specific conditions, such as the use of organometallic reagents or transition-metal catalysis. The direct sulfonylation of a carbon nucleophile with this compound would provide access to unsymmetrical sulfones containing the (3-fluorophenyl)methyl group. These sulfones can serve as versatile intermediates in organic synthesis, for example, in Julia-Kocienski olefination reactions.

This compound as a Precursor to Fluorinated Arylmethanesulfonyl Derivatives

Beyond its direct use as a sulfonylating agent, this compound is a valuable precursor for more complex fluorinated arylmethanesulfonyl derivatives. The presence of the benzyl (B1604629) C-H bonds allows for functionalization at the methylene (B1212753) bridge. For example, deprotonation followed by reaction with an electrophile can introduce substituents alpha to the sulfonyl group.

Furthermore, the existing fluorine atom on the phenyl ring can direct further electrophilic aromatic substitution reactions, enabling the synthesis of polysubstituted aromatic compounds. This modular approach allows for the fine-tuning of the electronic and steric properties of the molecule, which is crucial for optimizing biological activity or material properties.

Applications in the Synthesis of Complex Fluorinated Molecules and Scaffolds

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and lipophilicity. nih.gov this compound is an attractive building block for this purpose, as it incorporates both a fluorine atom and a versatile sulfonyl fluoride handle into a single, stable reagent.

The reliability of SuFEx chemistry makes this reagent particularly suitable for late-stage functionalization, where a complex, pre-assembled molecule is modified in the final steps of a synthesis. By installing a nucleophilic handle (e.g., a phenol or amine) onto a complex scaffold, this compound can be used to attach the fluorinated sulfonyl moiety, often with high yield and selectivity. This strategy avoids the need to carry sensitive fluorinated groups through lengthy synthetic sequences.

Development of Novel Reagents and Methodologies Derived from this compound

The unique combination of a fluorinated aryl ring and a sulfonyl fluoride group in this compound provides opportunities for the development of novel reagents. For instance, the aromatic ring could be further functionalized with other reactive groups to create bifunctional or multifunctional reagents. Such reagents could be used in tandem reactions or for the synthesis of specialized polymers and materials.

Methodologies leveraging the specific reactivity of this compound can also be envisaged. For example, its use in deoxyfluorination reactions, where sulfonyl fluorides can act as activators for the conversion of alcohols to alkyl fluorides, represents a potential area of application. ucla.edu The development of new catalytic systems that activate the S-F bond of this compound under increasingly mild conditions will continue to expand its synthetic utility.

Future Research Directions and Outlook in 3 Fluorophenyl Methanesulfonyl Fluoride Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of aryl sulfonyl fluorides has traditionally relied on methods that can be hazardous and generate significant waste, such as the conversion of sulfonyl chlorides with fluoride (B91410) salts. rsc.org Future research will undoubtedly focus on developing greener, more efficient pathways to (3-Fluorophenyl)methanesulfonyl fluoride and its analogs.

Key areas of development include:

Direct Conversion of Thiols and Disulfides: Electrochemical strategies that directly convert thiols and disulfides into sulfonyl fluorides using inexpensive fluoride sources like potassium fluoride represent a promising eco-friendly alternative. rsc.org This approach avoids the need for harsh oxidants and pre-functionalized starting materials.

In Situ Generation from Sulfonic Acids: Methods that generate a transient sulfonyl chloride from a stable sulfonic acid precursor, followed by an immediate chloride-fluoride exchange, can improve safety and functional group tolerance. rsc.org

Catalytic Approaches: The development of novel catalytic systems, such as the Bismuth(III)-catalyzed insertion of sulfur dioxide into carbon-metal bonds, could provide a one-pot synthesis from readily available aryl precursors. nih.gov Such methods offer high efficiency and milder reaction conditions.

A comparison of potential synthetic paradigms is outlined in the table below.

FeatureTraditional Route (e.g., from Sulfonyl Chloride)Emerging Green Route (e.g., Electrochemical)
Starting Material Aryl Sulfonyl ChlorideAryl Thiol / Disulfide
Fluoride Source KF, TBAFKF
Key Reagents Often requires pre-synthesis of reactive intermediatesDirect conversion using electricity
Byproducts Chloride salts, potential for undesired side reactionsMinimal, often limited to electrode products
Safety Profile Sulfonyl chlorides can be moisture-sensitive and corrosiveAvoids highly reactive intermediates
Sustainability Moderate to LowHigh

Exploration of Asymmetric Transformations Mediated by this compound

The presence of a fluorine atom on the phenyl ring can significantly alter the electronic and steric properties of a molecule, making it a valuable component in the design of chiral catalysts and ligands for asymmetric synthesis. nih.gov The (3-fluorophenyl)methyl group could be incorporated into various ligand scaffolds, such as those used in organocatalysis or transition-metal catalysis.

Future research could explore:

Chiral Ligand Synthesis: Using this compound as a building block to synthesize novel chiral ligands. The fluorine atom can influence the catalyst's conformational preferences and its electronic interactions with a metal center or substrate, potentially leading to enhanced enantioselectivity in reactions like asymmetric hydrogenations, cycloadditions, or cross-couplings.

Organocatalyst Development: The sulfonyl fluoride moiety itself, or derivatives thereof, could be part of a new class of organocatalysts. For instance, chiral catalysts could be developed for fluorocyclization reactions to create complex molecules with tertiary C-F stereocenters, a challenging motif in medicinal chemistry. nih.gov

The objective would be to leverage the specific electronic effects of the meta-positioned fluorine to fine-tune catalyst performance, potentially leading to higher yields and stereoselectivities than are achievable with non-fluorinated analogs.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages in safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates common in fluorination chemistry.

The synthesis and application of this compound are well-suited for this technology for several reasons:

Enhanced Safety: Many fluorination methods employ toxic and corrosive reagents. Conducting these reactions in a contained, small-volume flow reactor minimizes operator exposure and allows for precise control over reaction parameters, preventing thermal runaways.

Improved Efficiency: The high surface-area-to-volume ratio in microreactors enables rapid heating and cooling, leading to faster reaction times, higher yields, and fewer byproducts compared to traditional batch processing.

Automation and Optimization: Flow chemistry platforms can be integrated with automated systems for reaction screening and optimization. Machine learning algorithms can be employed to rapidly identify the optimal reaction conditions (temperature, flow rate, stoichiometry) for the synthesis or subsequent derivatization of this compound, accelerating discovery and development. acs.org

Future work will likely involve developing robust, automated flow syntheses for this compound and its derivatives, making it more accessible for a wide range of applications.

Advanced Material Science Applications (e.g., as building blocks for functional polymers, specific organic materials)

Fluorinated polymers are a unique class of materials known for their exceptional thermal stability, chemical resistance, low friction coefficients, and distinct electrical properties. nih.gov this compound is a prime candidate for use as a monomer or a precursor for creating novel functional polymers and advanced materials.

The sulfonyl fluoride group is a key functional handle for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry . This highly efficient and reliable reaction allows for the formation of strong covalent links between molecules, making it ideal for polymerization and material modification. acs.org

Potential research directions include:

Functional Polymers: this compound could be used to synthesize new fluorinated polyurethanes, polysulfonates, or polysulfates via SuFEx polymerization. mdpi.com The resulting polymers would be expected to exhibit properties such as low surface energy (hydrophobicity), high thermal stability, and specific dielectric characteristics, making them suitable for applications in advanced coatings, membranes, or electronic components. nih.govmdpi.com

Material Modification: The compound could be used to functionalize the surfaces of existing materials. By grafting it onto a polymer backbone or a solid surface, properties like hydrophobicity and chemical resistance could be precisely tuned.

Organic Electronics: The defined electronic properties imparted by the fluorinated aromatic ring could make polymers derived from this building block interesting for applications in organic electronics, where tuning energy levels is critical.

Potential Polymer TypeKey MonomerExpected PropertiesPotential Applications
Polysulfonate This compound + DiolHigh thermal stability, chemical inertness, hydrophobicityHigh-performance coatings, separation membranes
Polysulfamide This compound + DiamineMechanical robustness, defined dielectric propertiesAdvanced engineering plastics, electronic insulators
Fluorinated Polyurethane Diol derivative of (3-Fluorophenyl)methane + DiisocyanateLow surface energy, biocompatibility, flexibilityBiomedical devices, hydrophobic textiles

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental work is essential for accelerating the discovery and optimization of new chemical entities and materials. For this compound, a synergistic approach will be crucial for unlocking its full potential.

Future research should leverage computational tools in the following ways:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways for the synthesis of the target compound. nih.gov This allows researchers to understand transition states, predict reaction barriers, and rationally design more efficient catalysts or reaction conditions. researchgate.net

Predicting Molecular Properties: Computational methods can predict the electronic properties, conformational preferences, and noncovalent interactions of molecules derived from this compound. nih.gov This is particularly valuable in designing ligands for asymmetric catalysis, where subtle energetic differences determine stereochemical outcomes. nih.gov

Materials by Design: Before undertaking costly and time-consuming laboratory synthesis, computational modeling can be used to predict the bulk properties of polymers derived from this compound. dtic.mil Properties such as thermal stability, mechanical strength, and electronic band structure can be estimated, guiding experimental efforts toward the most promising materials. arxiv.org

By combining predictive modeling with targeted experimental validation, the development cycle for new catalysts, reactions, and materials based on this compound can be significantly shortened.

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